6-chloro-1H-indole-3-carbothioamide
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Overview
Description
6-chloro-1H-indole-3-carbothioamide: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a chloro substituent at the 6th position and a carbothioamide group at the 3rd position of the indole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carbothioamide typically involves the reaction of 6-chloroindole with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants . The general reaction scheme is as follows:
Starting Material: 6-chloroindole
Reagent: Thiocarbamoyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: N-substituted indole derivatives
Scientific Research Applications
Chemistry: 6-chloro-1H-indole-3-carbothioamide is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various heterocyclic compounds, which are essential in medicinal chemistry .
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-chloro-1H-indole-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 6-chloro-1H-indole-3-carbaldehyde
- 6-chloro-1H-indole-3-carboxylic acid
- 6-chloro-1H-indole-3-carboxamide
Comparison: 6-chloro-1H-indole-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-chloro-1H-indole-3-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound exhibits broader biological activities, making it more versatile in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClN2S |
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Molecular Weight |
210.68 g/mol |
IUPAC Name |
6-chloro-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C9H7ClN2S/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,(H2,11,13) |
InChI Key |
PKTWPBITZDXAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=S)N |
Origin of Product |
United States |
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